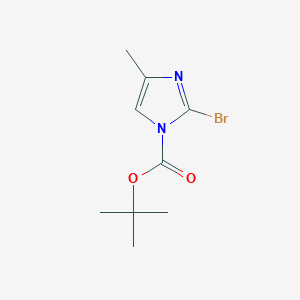

tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate

Description

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

tert-butyl 2-bromo-4-methylimidazole-1-carboxylate |

InChI |

InChI=1S/C9H13BrN2O2/c1-6-5-12(7(10)11-6)8(13)14-9(2,3)4/h5H,1-4H3 |

InChI Key |

NMHIUJAMIGHUKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=N1)Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves selective bromination of a suitably substituted imidazole precursor followed by protection of the nitrogen with a tert-butyl carboxylate group. The key challenges include regioselective bromination at the 2-position and maintaining the integrity of the methyl group at the 4-position.

Bromination of 4-Methyl-1H-imidazole Derivatives

A common approach starts with 4-methyl-1H-imidazole or its derivatives, which undergo bromination at the 2-position using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or bromination at undesired positions. The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Protection of the Imidazole Nitrogen

The nitrogen at position 1 of the imidazole ring is protected using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carboxylate group. This step is usually conducted under basic conditions (e.g., using triethylamine or sodium hydride) in an inert atmosphere.

Alternative Synthetic Routes

Bromine-Lithium Exchange: For related compounds such as tert-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, bromine-lithium exchange followed by electrophilic quenching has been employed to introduce various substituents at the 2-position, indicating potential applicability to 4-methyl analogs.

Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been used to functionalize brominated imidazole derivatives, which could be adapted for the synthesis of this compound or its derivatives.

While specific stock solution preparation data for this compound is limited, analogous compounds such as tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate provide a useful reference for solution preparation and molarity calculations:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.0942 | 0.6188 | 0.3094 |

| 5 | 15.4708 | 3.0942 | 1.5471 |

| 10 | 30.9416 | 6.1883 | 3.0942 |

- Preparation of in vivo formulations involves dissolving the compound in DMSO followed by dilution with solvents such as PEG300, Tween 80, or corn oil, with careful mixing and clarification steps to ensure solution clarity.

Research Discoveries and Optimization

A scalable and cost-effective synthesis of brominated imidazole derivatives has been demonstrated with high yields (up to 74%) using NBS bromination followed by selective debromination with isopropyl magnesium chloride, indicating potential for large-scale production of related compounds.

The regioselectivity of bromination and the prevention of isomer formation are critical. Using 1,2-dimethyl-1H-imidazole as starting material circumvents regioisomer issues, which may be adapted for 4-methyl derivatives with appropriate modifications.

Analytical techniques such as 1H NMR, 13C NMR, LC-MS, and HRMS are essential for confirming the structure and purity of intermediates and final products.

Summary of Preparation Methodologies

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), DMF, RT | Selective 2-position bromination on imidazole |

| Nitrogen Protection | tert-Butyl chloroformate or Boc2O, base, inert atmosphere | Formation of tert-butyl carboxylate protecting group |

| Purification | Column chromatography, crystallization | Isolation of pure this compound |

| Alternative Functionalization | Bromine-lithium exchange or Pd-catalyzed coupling | Introduction of other substituents or modifications |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted imidazole derivatives.

- Oxidation reactions produce oxidized imidazole compounds.

- Reduction reactions result in dehalogenated or reduced imidazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can serve as a precursor for the synthesis of biologically active molecules .

Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate becomes evident when compared to related imidazole derivatives. Below is a detailed analysis:

Structural Analogues

Key Observations :

- Substituent Position : The placement of bromine and methyl groups significantly alters reactivity. For example, bromine at position 2 (target compound) vs. position 4 (compound 263) affects electrophilic substitution patterns .

- Functional Groups : The Boc group enhances stability, while aldehydes (e.g., 4-formyl derivative) enable further derivatization via condensation reactions .

- Synthetic Utility : Compound 263 is optimized for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methyl group may sterically hinder such reactions .

Physicochemical and Pharmacological Comparisons

- Solubility: Brominated imidazoles (e.g., target compound) generally exhibit lower aqueous solubility compared to hydroxylated or aminated derivatives (e.g., acridine-based imidazoles in ) but better solubility than non-polar analogues like nor-indenoisoquinolines .

- ADMET Profile: Imidazole derivatives with bulky substituents (e.g., Boc group) often display improved metabolic stability compared to unsubstituted imidazoles, as noted in ADMET studies (, Table 3) .

Crystallographic and Spectroscopic Data

- Crystal Packing : The 4-formyl analogue () crystallizes in a triclinic system (P1 space group) with C–H···O interactions, whereas brominated derivatives (e.g., compound 263) may exhibit denser packing due to halogen bonding .

- NMR Signatures : The target compound’s ¹H-NMR spectrum would show distinct downfield shifts for H-2 (~7.9 ppm, bromine effect) and H-4 (~2.5 ppm, methyl resonance), contrasting with the 4-bromo analogue’s singlets at δ 7.93 and 7.46 ppm .

Biological Activity

Tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate is a synthetic compound belonging to the class of imidazole derivatives. Its unique structural features, including a bromine atom and a tert-butyl group, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄BrN₃O₂

- Molar Mass : Approximately 323.19 g/mol

- Density : Estimated at 1.37 g/cm³

- Boiling Point : Around 410.6 °C

Imidazole derivatives like this compound have shown significant interaction with various biological targets. The mechanisms of action include:

- Enzyme Inhibition : The bromine atom in the compound facilitates covalent bonding with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Modulation of Signaling Pathways : The compound can affect cell signaling pathways by interacting with key proteins, which may alter cellular responses and gene expression .

- Biochemical Pathways : It influences various biochemical pathways, contributing to its broad spectrum of biological activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that imidazole derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 3.12 to 12.5 μg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of inhibiting specific protein kinases involved in tumor progression. Studies suggest that it may serve as a modulator for Interleukin-1 Receptor Associated Kinase (IRAK) pathways, which are implicated in various cancers and inflammatory diseases .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound through its ability to suppress pro-inflammatory cytokines and chemokines in vitro and in vivo . This activity positions it as a candidate for treating autoimmune and inflammatory conditions.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.